

Diaminoglyoxime: A Technical Guide to Properties, Crystal Structure, and Synthesis

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Compound of Interest

Compound Name: *Diaminoglyoxime*

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Abstract

Diaminoglyoxime (DAG), also known as oxamidoxime, is a nitrogen-rich organic compound of significant interest due to its versatile applications. It serves as a crucial precursor in the synthesis of high-density energetic materials, a versatile ligand in coordination chemistry, and a building block for various heterocyclic compounds.^{[1][2][3]} This technical guide provides a comprehensive overview of the fundamental properties, detailed crystal structure, modern synthetic protocols, and key applications of **diaminoglyoxime**. Data is presented in structured tables for clarity, and experimental workflows are detailed to ensure reproducibility.

Physicochemical and Spectroscopic Properties

Diaminoglyoxime is typically a light yellow to white crystalline solid.^{[4][5]} It is soluble in hot water but has limited solubility in cold water and alcohol.^[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	1-N',2-N'-dihydroxyethanediimidamide	[2][6]
Synonyms	Oxamidoxime, Oxalamide dioxime	[5][7]
CAS Number	2580-79-2	[7]
Molecular Formula	C ₂ H ₆ N ₄ O ₂	[6]
Molecular Weight	118.10 g/mol	[6]
Melting Point	200-204 °C; 203.5 °C (with decomposition)	[7][8]
Boiling Point	238.1 °C (Predicted at 760 mmHg)	[7]
Density	1.9 g/cm ³ (Predicted); 1.678 g/cm ³ (Crystallographic)	[7][8]
Appearance	Light yellow to yellow crystalline solid	[5]

Table 2: Spectroscopic and Thermal Analysis Data

Analysis Technique	Key Findings	Source(s)
¹ H NMR (DMSO-d ₆)	δ 5.18 (bs, 4H, NH ₂), 9.76 (s, 2H, OH)	[4]
¹³ C NMR (DMSO-d ₆)	δ 145.2	[4]
FT-IR (KBr)	N-H stretching at ~3300 cm ⁻¹	[2]
DSC/TG-DTG	Melts at 203.5 °C, followed by two intense thermolysis steps between 209-240 °C.	[8]

Crystal and Molecular Structure

X-ray diffraction studies have confirmed that **diaminoglyoxime** possesses a planar, symmetric molecular structure.[7][8] This planarity is a key feature influencing its packing in the solid state and its coordination behavior.

Caption: Molecular structure of **diaminoglyoxime** (DAG).

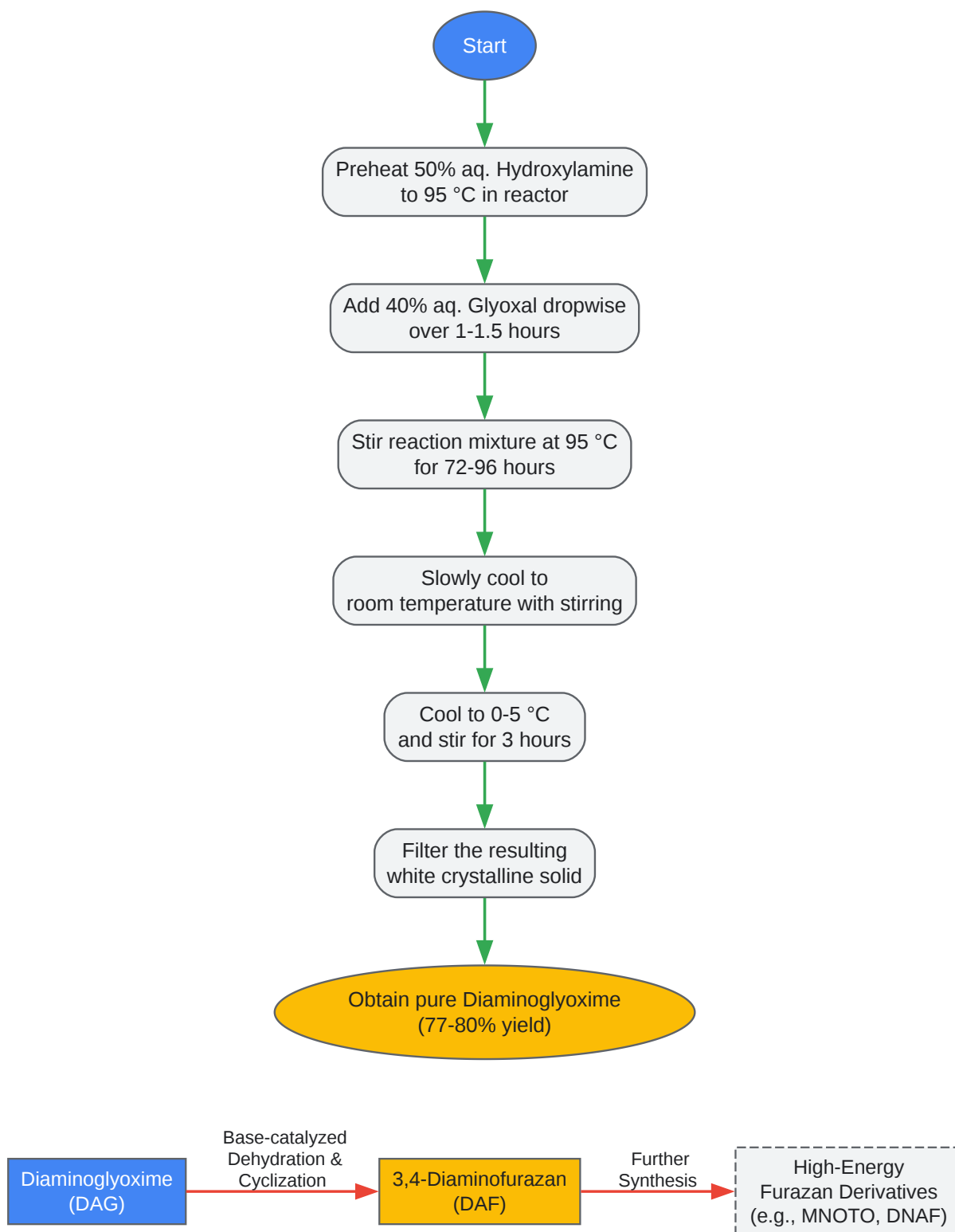
The single crystal structure of DAG has been determined to be monoclinic, belonging to the space group $P2_1$. [8] Detailed crystallographic data are presented in Table 3.

Table 3: Crystallographic Data for Diaminoglyoxime

Parameter	Value	Source
Crystal System	Monoclinic	[8]
Space Group	$P2_1$	[8]
a	0.6763(8) nm	[8]
b	0.3578(4) nm	[8]
c	0.9658(12) nm	[8]
β	$90.78(2)^\circ$	[8]
Volume (V)	0.2338(5) nm ³	[8]
Z	2	[8]
Calculated Density (Dc)	1.678 g/cm ³	[8]
F(000)	124	[8]

Synthesis and Experimental Protocols

Diaminoglyoxime has been synthesized via several methods, including two-step and one-step procedures.[8] Early one-step methods often suffered from low yields (~40%) and were prone to thermal runaway.[9] A newer, safer, and higher-yielding one-step process has been developed that avoids these issues.[8]



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